molecular formula C10H9ClN2O2S B5429112 1-(benzylsulfonyl)-4-chloro-1H-pyrazole

1-(benzylsulfonyl)-4-chloro-1H-pyrazole

Cat. No.: B5429112
M. Wt: 256.71 g/mol
InChI Key: STKQKEYQUWPYJZ-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-chloro-1H-pyrazole is a pyrazole derivative featuring a benzylsulfonyl group (-SO₂-C₆H₅CH₂) at position 1 and a chlorine atom at position 4 of the pyrazole ring. The benzylsulfonyl moiety enhances stability and solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, as observed in related compounds .

Properties

IUPAC Name

1-benzylsulfonyl-4-chloropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c11-10-6-12-13(7-10)16(14,15)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKQKEYQUWPYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)N2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

Pyrazole derivatives vary significantly based on substituents, which influence their physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Key Properties of Selected Pyrazole Derivatives
Compound Name Substituents Molecular Weight (g/mol) Physical State Solubility Applications References
1-(Benzylsulfonyl)-4-chloro-1H-pyrazole Benzylsulfonyl, Cl ~256.5* Not reported Organic solvents* Biochemical intermediates*
1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazole 4-Fluorophenylsulfonyl 226.23 Not specified Not specified Synthetic intermediates
4-Chloro-1-(4-nitrophenylsulfonyl)-1H-pyrazole 4-Nitrophenylsulfonyl, Cl 287.68 Not specified Not specified High reactivity in synthesis
1-(2-Bromoethyl)-4-chloro-1H-pyrazole 2-Bromoethyl, Cl 209.47 Liquid Lab-specific solvents Alkylation reactions

*Calculated molecular weight; solubility inferred from benzylsulfonyl analogs .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in 4-nitrophenylsulfonyl derivatives (e.g., ) increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to benzylsulfonyl or fluorophenylsulfonyl groups.
  • Steric Considerations:

    • The benzylsulfonyl group introduces steric bulk, which may hinder reactions at the pyrazole ring compared to smaller substituents like bromoethyl .

Stability and Reactivity

  • Nitro Derivatives: Compounds like 4-chloro-1-(4-nitrophenylsulfonyl)-1H-pyrazole are prone to decomposition under reducing conditions due to the nitro group, whereas benzylsulfonyl analogs are more stable.
  • Bromoethyl Derivatives: The bromine atom in 1-(2-bromoethyl)-4-chloro-1H-pyrazole serves as a leaving group, making it reactive in alkylation or cross-coupling reactions.

Solubility and Handling

  • The benzylsulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol) , facilitating use in solution-phase synthesis.

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